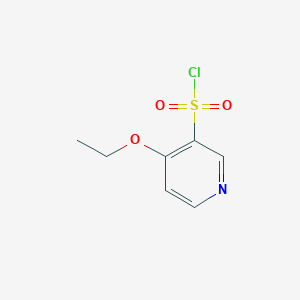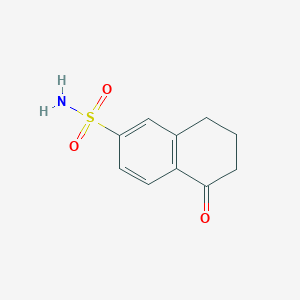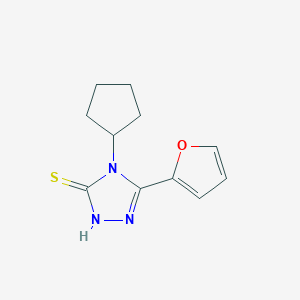
3H-1,2,4-Triazole-3-thione, 4-cyclopentyl-5-(2-furanyl)-2,4-dihydro-
Übersicht
Beschreibung
3H-1,2,4-Triazole-3-thione, 4-cyclopentyl-5-(2-furanyl)-2,4-dihydro- (hereafter referred to as ‘3H-1,2,4-Triazole’) is a type of compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound is of particular interest to researchers due to its ability to interact with different molecules in a variety of ways, and its relatively low cost and availability.
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Biological Activities
Triazoles, including the specified compound and its derivatives, are of great interest in the pharmaceutical industry due to their wide range of biological activities. These compounds have been explored for their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The success of triazoles in the pharmaceutical market has fueled research into new synthesis methods and biological evaluations for potential therapeutic uses. For instance, 1,2,4-triazole derivatives demonstrate antimicrobial, antifungal, and antioxidant activities, highlighting their importance in addressing emerging diseases and drug-resistant bacteria (Ferreira et al., 2013; Ohloblina, 2022).
Synthesis and Chemical Properties
The synthesis and physico-chemical properties of triazole derivatives are a significant area of research. Various synthetic routes have been developed to create 1,2,4-triazole compounds, demonstrating their versatility in organic synthesis. These studies not only aim to find more efficient and green chemistry approaches but also to explore the compounds' potential applications in different fields (Kaushik et al., 2019; Parchenko, 2019).
Agricultural and Industrial Applications
Amino-1,2,4-triazoles serve as critical raw materials in the fine organic synthesis industry, finding applications in the production of agricultural products, pharmaceuticals, dyes, and anti-corrosion additives. The adaptability of these compounds in various production methods underscores their significance beyond pharmaceutical applications (Nazarov et al., 2021).
Material Science and Engineering
1,2,4-Triazole derivatives have been explored for their potential in material science, such as in the development of proton-conducting fuel cell membranes. These compounds contribute to the enhancement of thermal stability, mechanical strength, and ionic conductivity of composite materials, indicating their utility in high-performance applications (Prozorova & Pozdnyakov, 2023).
Eigenschaften
IUPAC Name |
4-cyclopentyl-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c16-11-13-12-10(9-6-3-7-15-9)14(11)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJJQVIABNWSIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=NNC2=S)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3H-1,2,4-Triazole-3-thione, 4-cyclopentyl-5-(2-furanyl)-2,4-dihydro- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



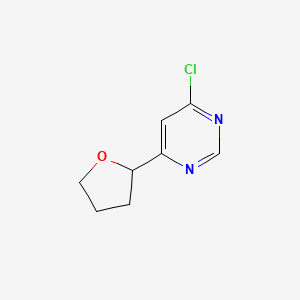
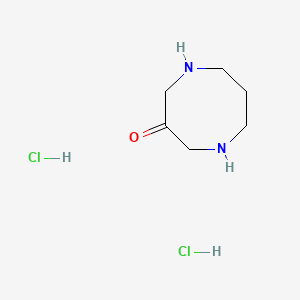


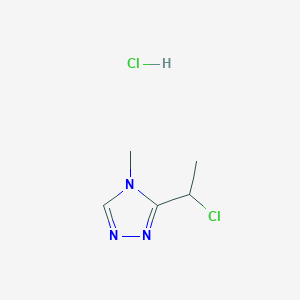
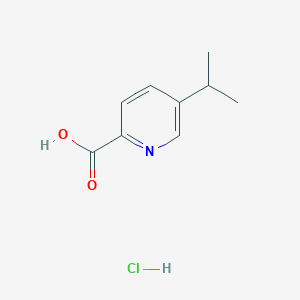

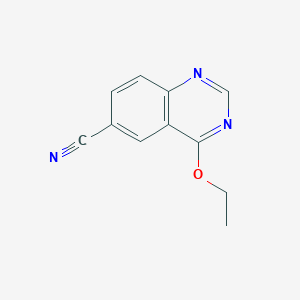
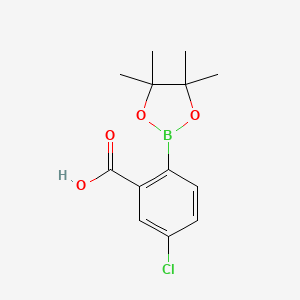
![[2-Methoxy-6-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1435651.png)
![4-{[2-(Methylamino)ethoxy]methyl}benzonitrile hydrochloride](/img/structure/B1435652.png)
